
6-Bromo-5-methylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-methylpyridazin-3(2H)-one is a heterocyclic organic compound featuring a pyridazine ring substituted with a bromine atom at the 6-position and a methyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Bromination of 5-methylpyridazin-3(2H)-one: : The synthesis typically begins with 5-methylpyridazin-3(2H)-one. Bromination can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 6-position.
-
Alternative Methods: : Another method involves the use of a brominating agent such as bromine in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). This method can offer higher selectivity and yield.
Industrial Production Methods
Industrial production of 6-Bromo-5-methylpyridazin-3(2H)-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions: : The bromine atom in 6-Bromo-5-methylpyridazin-3(2H)-one can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions. This allows for the synthesis of a wide range of derivatives.
-
Oxidation and Reduction: : The compound can undergo oxidation reactions to form corresponding N-oxides. Reduction reactions can also be performed to modify the pyridazine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Reduced forms of the pyridazine ring or its substituents.
Applications De Recherche Scientifique
Chemistry
6-Bromo-5-methylpyridazin-3(2H)-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, derivatives of this compound have been investigated for their potential as therapeutic agents. These derivatives may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
The compound is also used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 6-Bromo-5-methylpyridazin-3(2H)-one and its derivatives exert their effects depends on the specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The bromine atom can enhance the compound’s binding affinity to these targets, thereby increasing its potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylpyridazin-3(2H)-one: Lacks the bromine atom, which can significantly alter its reactivity and biological activity.
6-Chloro-5-methylpyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and applications.
6-Fluoro-5-methylpyridazin-3(2H)-one:
Uniqueness
6-Bromo-5-methylpyridazin-3(2H)-one is unique due to the presence of the bromine atom, which can participate in various chemical reactions, enhancing the compound’s versatility in synthesis and its potential biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparison with similar compounds
Propriétés
Formule moléculaire |
C5H5BrN2O |
|---|---|
Poids moléculaire |
189.01 g/mol |
Nom IUPAC |
3-bromo-4-methyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C5H5BrN2O/c1-3-2-4(9)7-8-5(3)6/h2H,1H3,(H,7,9) |
Clé InChI |
XULYQFUMVSQDHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NN=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


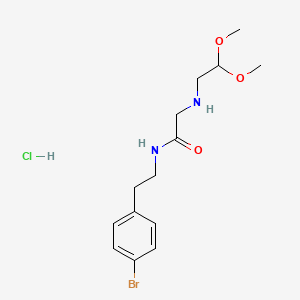
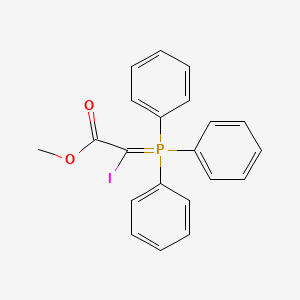
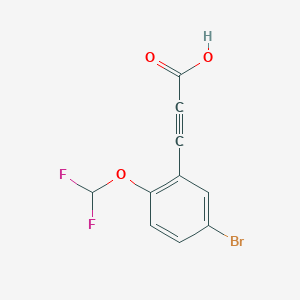
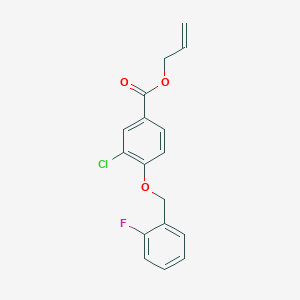
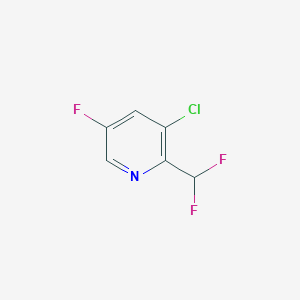
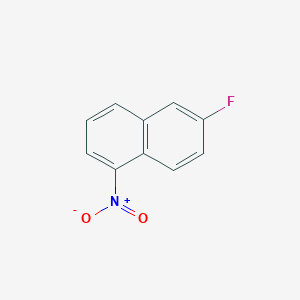
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol](/img/structure/B13024192.png)
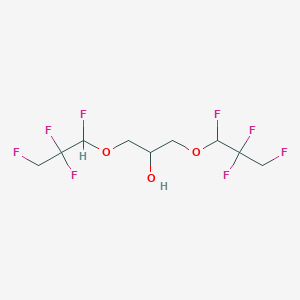


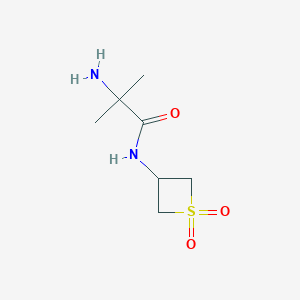
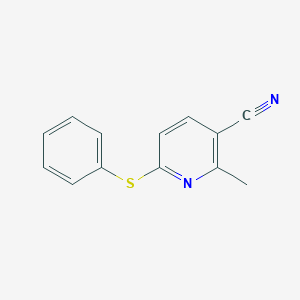
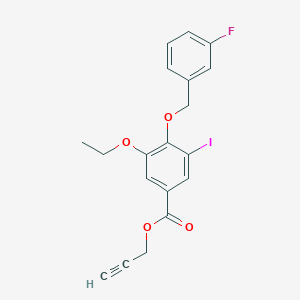
![ethyl (1R,5R,6S)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13024239.png)
